7-Methoxy-2-oxo-1,2,3,4-tetrahydro-quinoline-6-carboxylic acid methyl ester
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Overview
Description
Methyl 7-methoxy-2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylate is a heterocyclic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 7-methoxy-2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 6-methoxy-3,4-dihydronaphthalen-1-one with suitable reagents to form the desired quinoline derivative . The reaction conditions often include the use of methanesulfonic acid as a catalyst under reflux in methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 7-methoxy-2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, altering the compound’s properties.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are used under various conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce hydroxyquinolines. Substitution reactions can result in a wide range of derivatives with different functional groups attached to the quinoline ring.
Scientific Research Applications
Methyl 7-methoxy-2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex quinoline derivatives.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.
Medicine: Quinoline derivatives are known for their antimicrobial, antiviral, and anticancer properties, making this compound a potential lead for drug development.
Industry: It can be used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which methyl 7-methoxy-2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylate exerts its effects involves interactions with various molecular targets. These targets may include enzymes, receptors, and other proteins involved in cellular processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 7-methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylate: This compound is structurally similar but differs in the oxidation state of the quinoline ring.
Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate: Another quinoline derivative with different substituents that affect its biological activity.
Uniqueness
Methyl 7-methoxy-2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylate is unique due to its specific substitution pattern and the presence of both methoxy and carboxylate groups. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C12H13NO4 |
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Molecular Weight |
235.24 g/mol |
IUPAC Name |
methyl 7-methoxy-2-oxo-3,4-dihydro-1H-quinoline-6-carboxylate |
InChI |
InChI=1S/C12H13NO4/c1-16-10-6-9-7(3-4-11(14)13-9)5-8(10)12(15)17-2/h5-6H,3-4H2,1-2H3,(H,13,14) |
InChI Key |
WJWOELBKUZRDEV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2CCC(=O)NC2=C1)C(=O)OC |
Origin of Product |
United States |
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